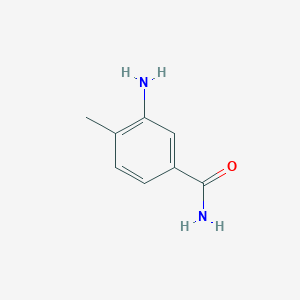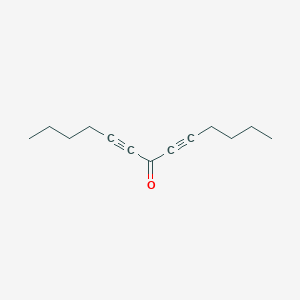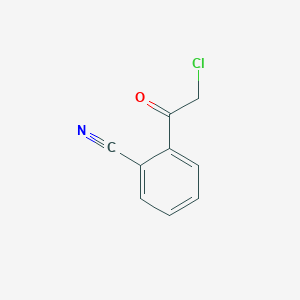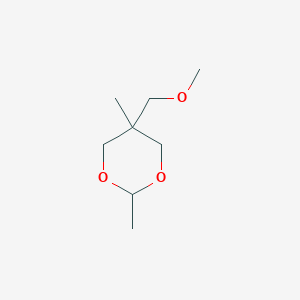
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane, also known as MMD, is a cyclic acetal compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. MMD is a colorless liquid with a boiling point of 135-137°C and a molecular weight of 160.22 g/mol. In
Applications De Recherche Scientifique
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been extensively studied for its potential applications in various fields, including drug delivery, polymer chemistry, and organic synthesis. In drug delivery, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been used as a solubilizer and stabilizer for poorly soluble drugs, thereby improving their bioavailability and therapeutic efficacy. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has also been used as a building block for the synthesis of novel drug delivery systems, such as liposomes and polymeric nanoparticles.
In polymer chemistry, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has been used as a monomer for the synthesis of cyclic acetal polymers, which have unique properties such as high thermal stability and biodegradability. These polymers have potential applications in fields such as packaging, coatings, and biomedical engineering.
Mécanisme D'action
The mechanism of action of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, such as drugs and polymers. The cyclic acetal structure of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane allows it to form stable complexes with molecules that have functional groups such as hydroxyl and amine groups. The stability of these complexes is believed to be due to the protection of the functional groups from the surrounding environment, which can cause degradation or hydrolysis.
Effets Biochimiques Et Physiologiques
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane may have low toxicity and be biocompatible, making it a potentially useful compound for biomedical applications. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has also been shown to have antimicrobial activity against various bacterial strains, which may be due to its ability to form stable complexes with bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has several advantages for lab experiments, including its high yield of synthesis, stability, and solubility in various solvents. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is also relatively easy to handle and store, making it a convenient compound for research purposes. However, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has some limitations, including its potential reactivity with certain functional groups and its limited solubility in water.
Orientations Futures
There are several future directions for research on 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane, including its potential applications in drug delivery, polymer chemistry, and organic synthesis. In drug delivery, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a solubilizer and stabilizer for poorly soluble drugs, as well as a building block for the synthesis of novel drug delivery systems. In polymer chemistry, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a monomer for the synthesis of cyclic acetal polymers with unique properties. In organic synthesis, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane could be used as a protecting group for various functional groups, such as hydroxyl and amine groups, to improve the yield and selectivity of reactions.
Conclusion
In conclusion, 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane is a cyclic acetal compound with unique chemical properties and potential applications in various fields. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane can be synthesized using various methods, and its stability and solubility in various solvents make it an attractive compound for research purposes. 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane has potential applications in drug delivery, polymer chemistry, and organic synthesis, and future research on this compound could lead to the development of novel materials and drug delivery systems.
Méthodes De Synthèse
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane can be synthesized using a variety of methods, including the reaction of formaldehyde with 2,5-dimethyl-1,3-dioxane in the presence of an acid catalyst. Another method involves the reaction of 2,5-dimethyl-1,3-dioxane with methanol in the presence of a strong acid catalyst. The yield of 5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane using these methods is typically high, making it an attractive compound for research purposes.
Propriétés
Numéro CAS |
19476-88-1 |
|---|---|
Nom du produit |
5-(Methoxymethyl)-2,5-dimethyl-1,3-dioxane |
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
5-(methoxymethyl)-2,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-7-10-5-8(2,4-9-3)6-11-7/h7H,4-6H2,1-3H3 |
Clé InChI |
VWPPOYZNPCNBMV-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C)COC |
SMILES canonique |
CC1OCC(CO1)(C)COC |
Autres numéros CAS |
19476-88-1 |
Synonymes |
5β-(Methoxymethyl)-2β,5α-dimethyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



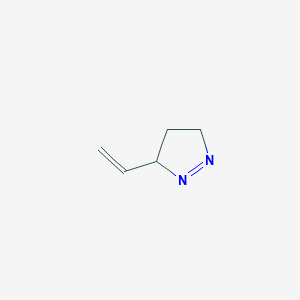
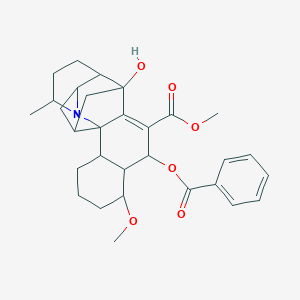
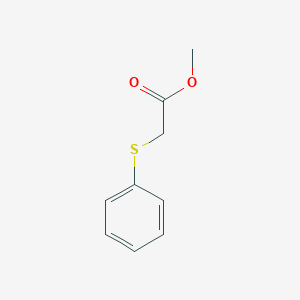
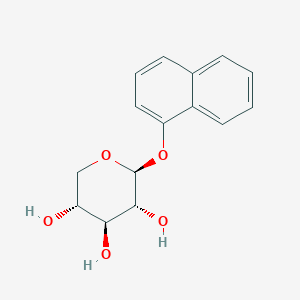
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
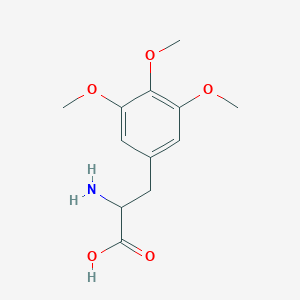
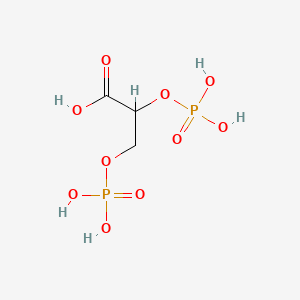
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
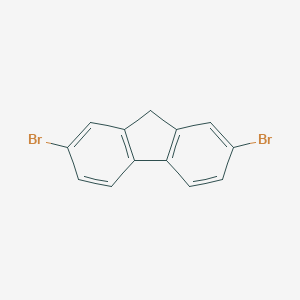
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
